Nicotinamide, 4-(2-chloroethylthio)-
Description
4-(2-Chloroethylthio)nicotinamide is a modified derivative of nicotinamide (vitamin B3) featuring a 2-chloroethylthio substituent at the 4-position of the pyridine ring. This compound is part of a broader class of nicotinamide derivatives designed for industrial and pharmaceutical applications, including use as intermediates in polymer synthesis or bioactive agents. Its molecular structure combines the nicotinamide backbone with a sulfur-containing chloroethyl group, which may enhance reactivity or alter solubility compared to unmodified nicotinamide .
Properties
CAS No. |
13096-17-8 |
|---|---|
Molecular Formula |
C8H9ClN2OS |
Molecular Weight |
216.69 g/mol |
IUPAC Name |
4-(2-chloroethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-2-4-13-7-1-3-11-5-6(7)8(10)12/h1,3,5H,2,4H2,(H2,10,12) |
InChI Key |
XFGRHZNYHVXJJG-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)N |
Canonical SMILES |
C1=CN=CC(=C1SCCCl)C(=O)N |
Other CAS No. |
13096-17-8 |
Synonyms |
4-(2-Chloroethylthio)nicotinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Nicotinamide Derivatives
Structural and Functional Differences
The table below highlights key structural variations and properties among 4-(2-chloroethylthio)nicotinamide and its analogs:
| Compound Name | Substituent(s) | CAS Number | Purity | Key Applications |
|---|---|---|---|---|
| 4-(2-Chloroethylthio)nicotinamide | 4-(2-chloroethylthio) | Not specified† | ≥99% | Polymer intermediates, synthesis |
| 2-Hydroxy-6-(trifluoromethyl)nicotinamide | 2-hydroxy, 6-(trifluoromethyl) | 185984-09-6 | ≥99% | Pharmaceutical intermediates |
| N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide | N-ethyl, N-methyl, 2-piperazinyl | 120014-50-0 | ≥99% | Bioactive compound research |
| Nicotinamide ribose | Ribose-linked | 23111-00-4 | ≥99% | Nutraceutical formulations |
Key Observations:
- In contrast, 2-hydroxy-6-(trifluoromethyl)nicotinamide contains electron-withdrawing groups (trifluoromethyl and hydroxyl), which may improve stability or alter binding affinity in drug design .
- Bioactivity : Derivatives like N-ethyl-N-methyl-2-(1-piperazinyl)nicotinamide incorporate nitrogen-rich moieties (piperazinyl), which are common in CNS-targeting pharmaceuticals, suggesting divergent applications compared to the sulfur/chlorine-focused 4-(2-chloroethylthio) analog .
Industrial and Commercial Profiles
- Purity and Packaging : All listed compounds are produced at ≥99% purity (industrial grade) and packaged in 25 kg drums, indicating standardized manufacturing processes for bulk industrial use .
- Pricing : While 4-(2-chloroethylthio)nicotinamide’s price is unspecified, N-ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is listed at $0.1/kg EXW, reflecting cost variations based on substituent complexity and demand .
Research and Development Considerations
- Data Gaps: Detailed mechanistic studies or pharmacokinetic data for 4-(2-chloroethylthio)nicotinamide are absent in the provided sources.
- Safety and Handling : The chloroethylthio group may pose toxicity risks, necessitating rigorous safety protocols during industrial handling compared to less halogenated analogs like nicotinamide ribose.
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